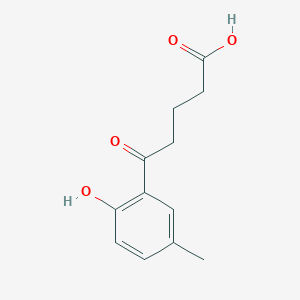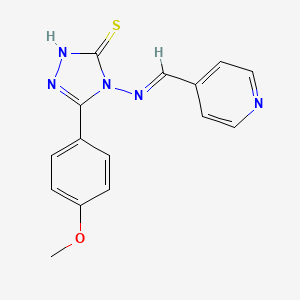![molecular formula C19H16N2O4 B12024609 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin moiety, a pyrazole ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazol-5-carbonsäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Eine gängige Methode beinhaltet die Alkylierung von phenolischen Hydroxylgruppen, gefolgt von der Azidierung von Carbonsäuren, der Curtius-Umlagerung, der Hydrolyse und der Salifizierung . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und der Lösungsmittelwahl, um Nebenreaktionen zu minimieren und die Ausbeute zu maximieren.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Lösungsmittelwahl und Temperaturkontrolle, ist entscheidend, um eine hohe Reinheit und Ausbeute zu gewährleisten. Säulenchromatographie und andere Reinigungstechniken werden üblicherweise eingesetzt, um das gewünschte Produkt zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel für die elektrophile Substitution und Nucleophile wie Amine für die nucleophile Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazol-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen potenziellen antimikrobiellen und antioxidativen Aktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Verfahren.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazol-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme hemmen oder mit zellulären Rezeptoren interagieren, was zu seinen beobachteten biologischen Wirkungen führt. Molekular-Docking-Studien haben gezeigt, dass diese Verbindung an Proteine wie Sortase A binden kann, was ihr Potenzial als antimikrobielles Mittel nahelegt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)thiazol-2-thiol
- (E)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)acrylsäure
- (E)-2-((2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)methylen)-N-phenylhydrazincarbothioamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazol-5-carbonsäure durch seine einzigartige Kombination von Strukturmerkmalen aus, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Benzodioxin- und Pyrazolreste tragen zu seiner Vielseitigkeit in verschiedenen Anwendungen bei, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C19H16N2O4 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)21-16(19(22)23)11-15(20-21)13-5-6-17-18(10-13)25-8-7-24-17/h2-6,9-11H,7-8H2,1H3,(H,22,23) |
InChI-Schlüssel |
SCFXZULYEBBXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024541.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12024545.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12024565.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024579.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024599.png)

